molecular formula C21H22N2O4S2 B2388655 (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1105209-88-8

(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2388655
M. Wt: 430.54
InChI Key: SUBZLPSRKVJRBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds2. However, without specific information on the compound (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom1. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution1.



Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. However, without specific information on the compound (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone, it’s difficult to provide a detailed chemical reactions analysis.



Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes1. They have a clear pale yellow liquid appearance with a boiling point of 116–118°C and specific gravity 1.21.


Scientific Research Applications

Compound Synthesis and Characterization

A compound closely related to the specified chemical, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized using commercial reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes. This derivative was characterized through IR, 1H, 13C-NMR, and X-ray diffraction data, displaying therapeutic properties such as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator effects (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Biological Activity and Docking Studies

Novel Pyrazoline derivatives, including those with structures similar to the compound , were synthesized using microwave irradiation methods. These compounds were characterized and evaluated for their antiinflammatory and antibacterial activities. Some compounds, such as 4b and 4e, exhibited high in vivo antiinflammatory activity. Molecular docking results indicated potential benefits of these compounds as templates for antiinflammatory activity (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Structural Analysis and DFT Study

Compounds with structural similarities, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, were synthesized and confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The molecular structures were calculated using density functional theory (DFT) and compared with the X-ray diffraction values. The conformational analysis revealed that molecular structures optimized by DFT are consistent with the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Antimicrobial and Antioxidant Activities

Derivatives containing pyrazole moieties, similar in structure to the queried compound, were synthesized and characterized. These compounds exhibited moderate antibacterial and antioxidant activities. The synthesized compounds were further analyzed using DFT and molecular docking analysis to understand their biological activities (Lynda, 2021).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without specific information on the compound (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone, it’s difficult to provide detailed safety and hazard information.


properties

IUPAC Name

[5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-25-17-7-5-14(11-19(17)26-2)16-13-29-21(22-16)28-12-15-6-8-18(27-15)20(24)23-9-3-4-10-23/h5-8,11,13H,3-4,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBZLPSRKVJRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone

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